molecular formula C12H23ClN2O3 B13513955 tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride

tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride

Cat. No.: B13513955
M. Wt: 278.77 g/mol
InChI Key: BMTJRRXRZSMDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride: is a chemical compound with the following IUPAC name: tert-butyl (4-amino-2-oxabicyclo[3.1.1]heptan-1-yl)methylcarbamate. Its molecular formula is C₁₁H₂₀N₂O₃, and it has a molecular weight of 228.29 g/mol . This compound belongs to the class of carbamates and contains a bicyclic structure.

Preparation Methods

Industrial Production Methods: Industrial-scale production methods for this compound are not widely documented. It is likely that specialized chemical manufacturers or research laboratories synthesize it for specific applications.

Chemical Reactions Analysis

Reactivity: The compound may undergo various chemical reactions, including:

    Substitution Reactions: Substitution of functional groups attached to the bicyclic ring.

    Oxidation and Reduction Reactions: Alteration of the carbonyl or amino groups.

    Acid-Base Reactions: Interaction with acids or bases to form salts.

Common Reagents and Conditions:

    Base-Catalyzed Hydrolysis: Employing strong bases to cleave the carbamate group.

    Reductive Amination: Using reducing agents to convert carbonyl groups to amines.

    Acid-Catalyzed Cyclization: Formation of the bicyclic ring.

Major Products: The major products formed during these reactions would include derivatives of the parent compound, such as modified carbamates or ring-opened forms.

Scientific Research Applications

Chemistry:

    Building Block: tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride can serve as a building block for more complex molecules.

    Drug Development: Researchers may explore its potential as a precursor for drug synthesis.

Biology and Medicine:

    Pharmacology: Investigation of its biological activity and potential therapeutic applications.

    Bioconjugation: Utilization in bioconjugation strategies for drug delivery or imaging.

Industry:

    Fine Chemicals: Used in the production of specialty chemicals.

    Agrochemicals: Possible applications in crop protection.

Mechanism of Action

The exact mechanism by which tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride exerts its effects remains to be elucidated. Further research is needed to understand its interactions with molecular targets and pathways.

Comparison with Similar Compounds

While specific comparisons are lacking, researchers may explore related compounds with similar bicyclic structures. Notable examples include:

    Tert-butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: .

  • Other structurally related carbamates and bicyclic derivatives.

Properties

Molecular Formula

C12H23ClN2O3

Molecular Weight

278.77 g/mol

IUPAC Name

tert-butyl N-[(4-amino-2-oxabicyclo[3.1.1]heptan-1-yl)methyl]carbamate;hydrochloride

InChI

InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-7-12-4-8(5-12)9(13)6-16-12;/h8-9H,4-7,13H2,1-3H3,(H,14,15);1H

InChI Key

BMTJRRXRZSMDPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)C(CO2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.